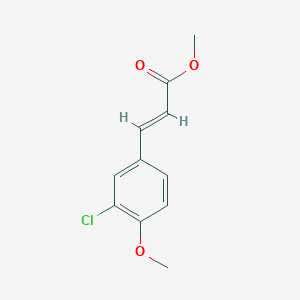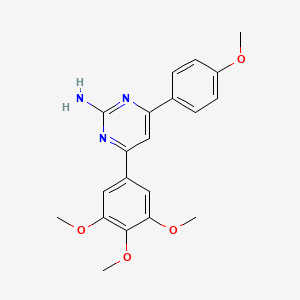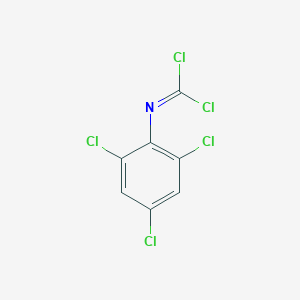
(2,4,6-Trichlorophenyl)isocyanide dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Trichlorophenyl)isocyanide dichloride, or “TIP”, is a synthetic organic compound with a unique chemical structure. It is a colorless, crystalline solid with a molecular weight of 241.57 g/mol. TIP is a highly reactive compound, and is used in a variety of scientific research applications, such as synthesis of other compounds, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
TIP has been used in a variety of scientific research applications, including the synthesis of other compounds, such as 2,4,6-trichlorophenylthiocyanate (TCTC). TIP has also been used in biochemical and physiological studies, such as the study of enzymes, proteins, and other biomolecules. TIP has also been used to study the effects of drugs on the body, and to study the effects of environmental pollutants on cells and organisms.
Wirkmechanismus
TIP is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is believed that TIP reacts with biomolecules in the body, such as enzymes and proteins, and can modify their structure and activity. It is also believed that TIP can react with environmental pollutants, such as heavy metals, and can modify their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TIP are not yet fully understood. However, it is known that TIP can interact with enzymes and proteins in the body and can modify their structure and activity. It is also known that TIP can interact with environmental pollutants and can modify their structure and activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TIP in laboratory experiments is its high reactivity, which allows it to interact with a variety of biomolecules and environmental pollutants. However, TIP is a highly reactive compound, and must be handled with caution. It should be stored in a cool, dry place, away from light and heat. Additionally, TIP should only be used in well-ventilated areas, as it can produce toxic fumes.
Zukünftige Richtungen
There are a number of potential future directions for research involving TIP. These include further research into its mechanism of action, its biochemical and physiological effects, and its interactions with environmental pollutants. Additionally, further research could be conducted into the development of more efficient and cost-effective synthesis methods for TIP. Finally, research could be conducted into the development of novel applications for TIP, such as in drug design and drug delivery.
Synthesemethoden
TIP is synthesized by the reaction of 2,4,6-trichlorophenol (TCP) with isocyanoacetic acid dichloride (IADC). The reaction is performed in an inert atmosphere, such as nitrogen or argon, at a temperature of 110-115°C. The reaction is typically complete within 30 minutes. The yield of TIP from this reaction is typically between 70-80%.
Eigenschaften
IUPAC Name |
1,1-dichloro-N-(2,4,6-trichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5N/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGJGJTLHQFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trichlorophenyl)isocyanide dichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


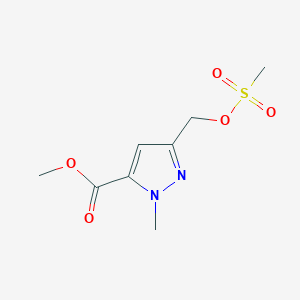
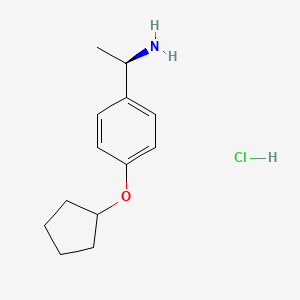
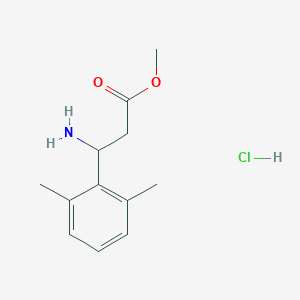
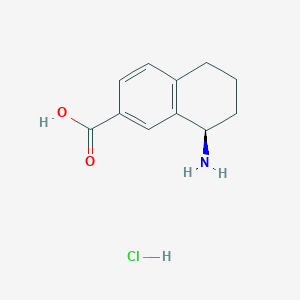
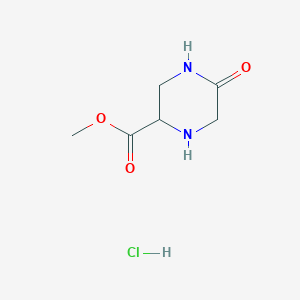
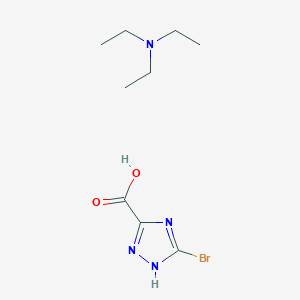
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)



